N-Boc-(2'-Chlorophenyl)glycine

Description

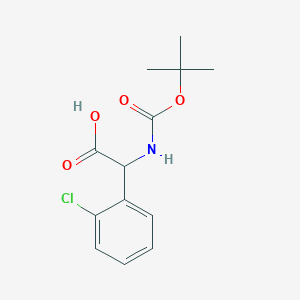

N-Boc-(2'-Chlorophenyl)glycine is a chiral, Boc-protected amino acid derivative featuring a 2-chlorophenyl substituent on the glycine backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, making this compound critical in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₃H₁₆ClNO₄, with a molecular weight of 285.72 g/mol (CAS: 225918-60-5 for the S-enantiomer) . The 2'-chloro substituent introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions, distinguishing it from other positional or structural isomers .

Properties

IUPAC Name |

2-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFJZGJBRMTXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373530 | |

| Record name | N-Boc-(2'-Chlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313490-25-4 | |

| Record name | N-Boc-(2'-Chlorophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 313490-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-Boc-(2’-Chlorophenyl)glycine typically begins with the reaction of with .

Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as and a catalyst like .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-Boc-(2’-Chlorophenyl)glycine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include or in an organic solvent like .

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of N-Boc-(2’-Chlorophenyl)glycine can be formed.

Oxidation and Reduction Products: Oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Synthesis and Reactions

N-Boc-(2'-Chlorophenyl)glycine is synthesized through the protection of the amino group with a Boc group, typically using tert-butyl dicarbonate in the presence of a base like triethylamine. The reaction is conducted in an organic solvent such as dichloromethane.

Common Reactions:

- Deprotection : Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid).

- Substitution Reactions : The chlorophenyl group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

Scientific Research Applications

-

Organic Synthesis

- This compound serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its stable structure allows for selective reactions in multi-step syntheses.

-

Medicinal Chemistry

- The compound is utilized as an intermediate in the synthesis of bioactive compounds. Its derivatives have shown potential in drug development due to their ability to interact with biological targets.

-

Biochemical Studies

- It is employed in studies investigating enzyme mechanisms and protein-ligand interactions. The chlorophenyl substituent can influence binding affinity and specificity towards enzymes or receptors.

-

Chiral Synthesis

- This compound is used in chiral synthesis reactions, where it acts as a chiral auxiliary to produce enantiomerically pure compounds.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that modifications to the chlorophenyl group can enhance activity against specific bacterial strains.

Anticancer Activity

Preliminary studies suggest that certain derivatives may possess anticancer properties. The mechanism is believed to involve interference with cancer cell proliferation pathways, although further research is necessary to elucidate these effects fully.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Chloro Substituent Variations

N-Boc-(4'-Chlorophenyl)glycine

- CAS : 53994-85-7

- Molecular Formula: C₁₃H₁₆ClNO₄

- Molecular Weight : 285.72 g/mol

- This compound is priced at ¥257.00/10g (Shanghai PI Chemicals) .

N-Boc-(3'-Chlorophenyl)glycine

- CAS: Not explicitly provided

- Molecular Formula: C₁₃H₁₆ClNO₄

- Molecular Weight : 285.72 g/mol

- Key Differences : The 3'-chloro substitution creates a meta-directing electronic effect, which may alter reaction kinetics in electrophilic aromatic substitution or coupling reactions. Available at €162.00/10g (CymitQuimica) .

Enantiomeric Variants

(R)-N-Boc-(2'-Chlorophenyl)glycine

- CAS : 1212602-23-7

- Purity : 98%

- Key Differences : The R-enantiomer exhibits distinct crystallinity and optical rotation ([α]₂₀ = +15° in CHCl₃), impacting its use in asymmetric synthesis. Priced at €288.00/250mg (Combi-Blocks) .

(S)-N-Boc-(2'-Chlorophenyl)glycine

Functional Group Analogues

N-Boc-(aminopropyl-α,α-dimethylglycyl)-thymine ethyl ester

- CAS: Not explicitly provided

- Structure : Incorporates a dimethylglycine moiety and thymine base.

- Key Differences : Used in PNA (peptide nucleic acid) synthesis for stronger cDNA hybridization. Synthesized in 88% yield via chloroacetylation .

N-(2-Chloroacetyl)glycine

Commercial and Physical Properties

Biological Activity

N-Boc-(2'-Chlorophenyl)glycine, also known as (S)-N-Boc-(2'-Chlorophenyl)glycine, is a derivative of glycine that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Chemical Formula : C₁₃H₁₆ClNO₄

- Molecular Weight : 273.73 g/mol

- Functional Groups :

- Tert-butoxycarbonyl (Boc) protecting group on the amino group.

- Chlorine atom at the ortho position of the phenyl ring.

This structural arrangement not only influences the compound's solubility in organic solvents but also plays a crucial role in its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, particularly proteases. It inhibits protease activity by binding to their active sites, thus preventing substrate access and subsequent catalysis. This interaction is vital for modulating protein metabolism and cellular signaling pathways.

- Peptide Synthesis : As a building block in peptide synthesis, this compound allows for the selective protection and deprotection of amino groups during the assembly of peptide chains. This capability is essential for creating specific peptide sequences with desired biological functions.

- Pharmacological Profiles : The presence of the chlorinated phenyl moiety enhances hydrophobic interactions and may improve binding affinity to biological targets. This modification can lead to increased potency and selectivity in drug design, particularly for antithrombotic agents like clopidogrel.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing significant inhibition against Gram-positive and Gram-negative bacteria. The exact mechanism involves interference with bacterial metabolic pathways, although further studies are needed to elucidate the precise action .

Anticancer Potential

The compound's ability to inhibit proteases suggests potential applications in cancer therapy. By modulating enzyme activity involved in tumor progression, this compound could contribute to therapeutic strategies aimed at cancer treatment. Preliminary studies have indicated its effectiveness in inhibiting tumor cell growth through specific biochemical pathways .

Case Studies and Research Findings

-

Synthesis and Biological Evaluation :

- A study synthesized this compound derivatives and evaluated their biological activities against various cancer cell lines. Results demonstrated that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, indicating that structural modifications can significantly influence biological activity .

-

Enzyme Inhibition Studies :

- Research focused on the inhibitory effects of this compound on serine proteases revealed that it effectively reduced enzyme activity by competing with natural substrates for binding sites. This competitive inhibition underscores its potential as a therapeutic agent in diseases where protease activity is dysregulated .

- Peptide Applications :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Boc-(2'-Chlorophenyl)glycine, and how can its purity be validated?

- Methodological Answer : The synthesis typically involves Boc-protection of (2'-chlorophenyl)glycine using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions. Post-synthesis, purity can be validated via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect impurities. Melting point analysis and nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) are critical for structural confirmation .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : The compound should be stored at 2–8°C in a tightly sealed, light-resistant container to prevent degradation. Stability studies suggest that exposure to moisture or elevated temperatures accelerates decomposition, particularly of the Boc protecting group. Regular stability testing via thin-layer chromatography (TLC) is advised to monitor integrity .

Q. Which analytical techniques are most effective for quantifying trace impurities in this compound?

- Methodological Answer : Ultra-performance liquid chromatography (UPLC) with UV detection at 254 nm provides high-resolution separation of impurities. For quantification, calibration curves using reference standards (e.g., residual solvents or de-Boc byproducts) are essential. Gas chromatography (GC) may supplement analysis for volatile contaminants .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to maximize yield while minimizing racemization?

- Methodological Answer : Racemization is minimized by maintaining reaction temperatures below 0°C during Boc protection and using non-polar solvents (e.g., dichloromethane). Kinetic monitoring via chiral HPLC ensures enantiomeric excess (ee) >98%. Yield optimization may involve iterative adjustment of Boc anhydride stoichiometry and pH control (pH 8–9) to suppress side reactions .

Q. How should contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or proton exchange dynamics. Use deuterated solvents (e.g., DMSO-d6) for NMR, and compare experimental data with density functional theory (DFT)-calculated chemical shifts. Cross-validation with 2D NMR techniques (COSY, HSQC) can clarify ambiguous assignments .

Q. What strategies are effective for chiral resolution of this compound enantiomers?

- Methodological Answer : Chiral stationary phase HPLC (e.g., amylose- or cellulose-based columns) is preferred. Mobile phase optimization (e.g., hexane/isopropanol gradients) enhances separation. Alternatively, enzymatic resolution using lipases or esterases can selectively hydrolyze one enantiomer, though this requires downstream Boc reprotection .

Q. How does the 2'-chlorophenyl substitution influence the compound’s biological activity in glycine receptor studies?

- Methodological Answer : The electron-withdrawing chloro group enhances binding affinity to glycine receptors by stabilizing ligand-receptor interactions via halogen bonding. Activity assays (e.g., patch-clamp electrophysiology) should compare IC values against non-chlorinated analogs. Molecular docking simulations further elucidate steric and electronic interactions .

Q. What computational models predict the reactivity of this compound in peptide coupling reactions?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model steric hindrance from the Boc group during carbodiimide-mediated couplings. Quantum mechanical calculations (e.g., B3LYP/6-31G*) predict activation energies for acylation steps, guiding solvent and catalyst selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.